molecular formula C19H21ClN2O3S B11362935 Propan-2-yl ({3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate

Propan-2-yl ({3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate

Cat. No.: B11362935
M. Wt: 392.9 g/mol
InChI Key: PNYCDULFQODFJE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a chlorophenyl carbamoyl group and a dimethyl group, connected via a sulfanyl linkage to an acetate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

The synthesis of PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the chlorophenyl carbamoyl group: This step may involve the reaction of the pyridine derivative with 4-chlorophenyl isocyanate under suitable conditions.

    Attachment of the sulfanyl group: This can be done by reacting the pyridine derivative with a thiol compound, such as thioglycolic acid, under appropriate conditions.

    Formation of the acetate moiety: The final step involves the esterification of the sulfanyl group with isopropyl acetate in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the chlorophenyl carbamoyl group may interact with protein targets, leading to inhibition or activation of specific signaling pathways. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE can be compared with other similar compounds, such as:

    Pyridine derivatives: Compounds with a pyridine ring and various substituents, which may exhibit similar chemical reactivity and biological activity.

    Carbamoyl derivatives: Compounds with a carbamoyl group, which may have similar interactions with biological targets.

    Sulfanyl derivatives: Compounds with a sulfanyl group, which may undergo similar oxidation and substitution reactions.

The uniqueness of PROPAN-2-YL 2-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

propan-2-yl 2-[3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H21ClN2O3S/c1-11(2)25-16(23)10-26-19-17(12(3)9-13(4)21-19)18(24)22-15-7-5-14(20)6-8-15/h5-9,11H,10H2,1-4H3,(H,22,24)

InChI Key

PNYCDULFQODFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)OC(C)C)C

Origin of Product

United States

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